2-Amino-5-bromo-3-nitropyridine

Vue d'ensemble

Description

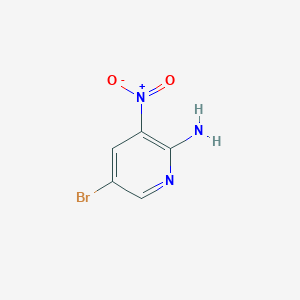

2-Amino-5-bromo-3-nitropyridine (CAS RN: 6945-68-2) is a halogenated nitropyridine derivative with the molecular formula C₅H₄BrN₃O₂ (MW: 218.00 g/mol). It is a yellow crystalline solid with a melting point of 204–210°C and is commercially available at ≥95% purity . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for tyrosine kinase inhibitors used in cancer chemotherapy . Its synthesis involves bromination and nitration of 2-aminopyridine derivatives, achieving yields of 78–85% under optimized conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-nitropyridine typically involves the nitration of 2-amino-5-bromopyridine. One common method includes adding 2-amino-5-bromopyridine to ice-cold concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid while maintaining the reaction temperature between 0-5°C. The resulting solution is stirred at this temperature for one hour, then warmed to room temperature and stirred overnight .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction times and temperatures are crucial for efficient industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-bromo-3-nitropyridine undergoes various chemical reactions, including:

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrazine Hydrate: Used for the reduction of the nitro group.

Sodium Dithionite: Employed in the reduction process to ensure complete conversion.

Major Products Formed

3-Aminopyridine: Formed through the reduction of the nitro group.

Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of 2-Amino-5-bromo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in an organic solvent.

- Nitration : Incorporating nitro groups into the pyridine ring.

- Carboxylation : Adding carboxylic acid groups to enhance reactivity.

These steps are optimized for higher yields and purity in industrial settings, often employing continuous flow reactors and advanced purification techniques.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, making it valuable in synthetic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly as:

- Enzyme Inhibitors : Preliminary studies suggest it may inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease.

- Receptor Modulators : It may modulate various receptors involved in critical biochemical pathways.

Research indicates that this compound exhibits notable biological activities:

- Neuroprotective Effects : Studies show it can reduce oxidative stress markers in neuronal cell lines.

- Antimicrobial Properties : It has demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for new antimicrobial agents.

Neuroprotective Effects

A study focused on the neuroprotective properties of this compound found that it significantly reduced markers of oxidative stress in neuronal cell lines. This suggests its potential application in therapies aimed at neuroprotection and the treatment of neurodegenerative diseases.

Antimicrobial Activity

Another investigation highlighted the compound's effectiveness against specific strains of Gram-positive bacteria, indicating its applicability in developing new antimicrobial agents that could combat antibiotic resistance.

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromo-3-nitropyridine involves its functional groups. The nitro group can undergo reduction, while the amino and bromo groups participate in various substitution reactions. These reactions are facilitated by the electron-withdrawing and electron-donating effects of the substituents on the pyridine ring .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Amino-3-nitropyridine (CAS RN: 4214-75-9) and 2-Amino-5-nitropyridine (CAS RN: 4214-76-0)

- Structural Differences : These isomers differ in the position of the nitro group (C3 vs. C5), leading to distinct electronic environments and reactivity .

- Analytical Differentiation: Mass Spectrometry (MS): Standard EI-MS or CI-MS cannot reliably distinguish these isomers due to nearly identical fragmentation patterns . Tandem MS (MS/MS): EI/MS/MS and CI-MS/MS reveal unique fragmentation pathways. For example, 2-amino-5-nitropyridine exhibits a dominant fragment at m/z 123 (loss of NO₂), whereas 2-amino-3-nitropyridine shows a distinct peak at m/z 108 .

- Applications : Both are intermediates in agrochemicals, but positional isomerism affects their biological activity and metabolic stability .

2-Amino-5-chloro-3-nitropyridine

- Substituent Effects : Replacing bromine with chlorine reduces molecular weight (MW: 173.56 g/mol) and alters reactivity. Chlorine’s higher electronegativity decreases electron density at the pyridine ring compared to bromine, influencing nucleophilic substitution rates .

- Synthetic Utility : The chloro derivative is less sterically hindered, favoring reactions at the C5 position, but its lower leaving-group ability compared to bromine limits use in metal-catalyzed cross-couplings .

2-Amino-5-bromo-3-iodopyridine (CAS RN: 381233-96-1)

- Structural Modifications : Substitution of nitro with iodine introduces a heavier halogen, increasing molecular weight (MW: 310.92 g/mol) and polarizability.

- Reactivity : Iodine’s superior leaving-group ability enhances utility in Suzuki-Miyaura couplings, making this compound a preferred intermediate in kinase inhibitor synthesis .

- Spectroscopy : The iodine atom generates distinct NMR shifts (e.g., ¹H-NMR δ ~8.2 ppm for C6-H) compared to nitro-substituted analogs .

Physicochemical and Spectroscopic Properties

Key Physical Data

Vibrational Spectroscopy

- IR/Raman Signatures: Nitro Group: In this compound, asymmetric stretching (νₐₛ NO₂) appears at 1530 cm⁻¹, while symmetric stretching (νₛ NO₂) occurs at 1345 cm⁻¹. These modes shift in positional isomers (e.g., νₐₛ NO₂ at 1515 cm⁻¹ for 2-amino-3-nitropyridine) . Amino Group: N-H stretching vibrations are observed at 3350–3450 cm⁻¹ across all analogs .

Activité Biologique

2-Amino-5-bromo-3-nitropyridine (CAS No. 6945-68-2) is a heterocyclic compound with significant biological activity. Its molecular formula is CHBrNO, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-infective agents and as a biochemical reagent in various biological assays.

- Molecular Weight : 218.01 g/mol

- Boiling Point : Not available

- Melting Point : 138-139 °C (reported during synthesis)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

- Log P (octanol-water partition coefficient) : Varies between 0.97 and 1.58, indicating moderate lipophilicity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Bacterial Infections : It has been reported to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics.

- Viral Infections : The compound has shown potential against viruses such as HIV and influenza, making it a candidate for antiviral drug development .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : It acts as an inhibitor for various metabolic enzymes and proteases, crucial for the survival and replication of pathogens.

- Cell Cycle Interference : The compound affects cell cycle regulation, leading to apoptosis in infected cells, which is beneficial in treating cancerous cells as well .

- Signal Transduction Pathways : It modulates pathways such as JAK/STAT and MAPK/ERK, which are vital for cellular responses to infection and inflammation .

Case Studies

-

Antiviral Activity Against HIV

- A study demonstrated that this compound significantly reduced viral load in infected cell lines by inhibiting reverse transcriptase activity.

- The compound was able to enhance the efficacy of existing antiretroviral therapies when used in combination.

-

Bacterial Resistance

- Research indicated that this compound could restore sensitivity in antibiotic-resistant bacterial strains, suggesting its potential use as an adjuvant therapy alongside traditional antibiotics.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity:

- Bromine Substitution : The presence of bromine at the 5-position is critical for its antimicrobial properties.

- Nitro Group Influence : The nitro group at position 3 contributes to its reactivity and interaction with biological targets.

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 218.01 g/mol |

| Antimicrobial Activity | Effective against bacteria and viruses |

| Mechanisms of Action | Enzyme inhibition, apoptosis induction |

| Log P | 0.97 - 1.58 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-nitropyridine, and how can intermediates be characterized?

- Methodology : The compound is synthesized via bromination and nitration of 2-aminopyridine derivatives. A key intermediate, 2-amino-5-bromopyridine, undergoes nitration using mixed acids (e.g., HNO₃/H₂SO₄). The product is isolated via neutralization and filtration, yielding 85–93% purity. Recrystallization in ethyl methyl ketone improves purity (melting point: 208–210°C) .

- Characterization : Use melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the nitro group’s absorption in IR (~1520 cm⁻¹) confirms nitration .

Q. How can researchers ensure purity during synthesis, and what solvents are suitable for recrystallization?

- Purification : After filtration, wash with slightly acidulated water to remove sulfates. Recrystallize using ethyl methyl ketone, which yields yellow needles with a sharp melting point (210°C) .

- Validation : Monitor purity via thin-layer chromatography (TLC) in ethyl acetate/hexane systems and confirm absence of byproducts (e.g., di-nitrated derivatives) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Classified as Eye Irrit. Category 2 and Skin Irrit. Category 2. Use PPE (gloves, goggles) and work in a fume hood.

- Neutralization : Spills require neutralization with sodium bicarbonate before disposal. Avoid inhalation of dust .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals. Basis sets like 6-31G* are suitable for predicting nitro group electron-withdrawing effects and charge distribution .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional accuracy .

Q. What mechanistic insights explain regioselectivity in the nitration/bromination of aminopyridines?

- Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position. Bromination at C5 precedes nitration at C3 due to steric and electronic effects. Computational studies (NPA charges) can quantify substituent directing power .

- Contradictions : Lower yields in scaled-up reductions (e.g., Fe/HCl) suggest competing side reactions. Monitor reaction progress via LC-MS to identify intermediates .

Q. How do crystallographic studies inform intermolecular interactions in this compound derivatives?

- Techniques : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (N–H⋯O/N–H⋯Br) and π-π stacking. Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H interactions in nitro groups) .

- Applications : These interactions influence solubility and stability, critical for designing pharmaceutical intermediates .

Q. What analytical methods resolve contradictions in reaction yields during scale-up?

Propriétés

IUPAC Name |

5-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOCOFOGYRQPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219611 | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-68-2 | |

| Record name | 5-Bromo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6945-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.